N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Coupling with 2-Ethylaniline: The piperidine intermediate is then coupled with 2-ethylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically done by reacting the coupled product with oxalyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine moieties could play a role in binding to these targets, while the oxalamide linkage might influence the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
N1-(2-ethylphenyl)-N2-(piperidin-4-ylmethyl)oxalamide: Lacks the furan ring, which may affect its binding properties and reactivity.
N1-(2-ethylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Contains a thiophene ring instead of a furan ring, which could alter its electronic properties and reactivity.
Uniqueness
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both furan and piperidine rings, which provide a distinct combination of electronic and steric properties. This uniqueness can be leveraged in designing molecules with specific biological or chemical activities.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-17-6-3-4-8-19(17)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-18-7-5-13-27-18/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDNOAQUNTVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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